1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol
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Overview
Description
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol is an organic compound that features a dioxolane ring fused with a phenyl group and an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar acetalization processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or orthoesters can also aid in the effective removal of water, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Benzaldehyde and ethylene glycol.
Reduction: Ethane-1,2-diol and phenylmethanol.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects involves the formation of stable acetal or ketal structures, protecting carbonyl groups from unwanted reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, stabilizing reactive intermediates and facilitating desired transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the phenyl group.
1,3-Dioxane: A six-membered ring analog with similar protective properties.
Ethylene glycol: A diol component without the dioxolane ring .
Uniqueness
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol is unique due to its combination of a dioxolane ring with a phenyl group and an ethane-1,2-diol moiety, providing enhanced stability and reactivity compared to its simpler analogs. This structural uniqueness makes it particularly valuable in complex synthetic applications and industrial processes .
Properties
CAS No. |
114184-98-4 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C11H14O4/c12-6-9(13)10-7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 |
InChI Key |
OIHSPKTUKHZNBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)C(CO)O |
Origin of Product |
United States |
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